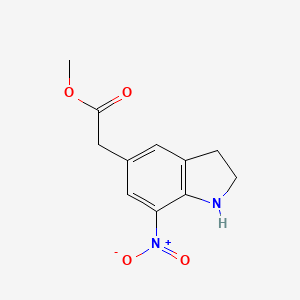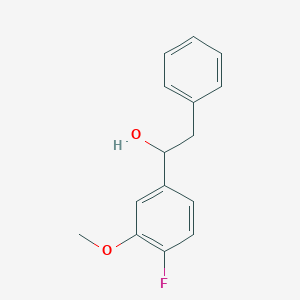
3-(2,4-dimethoxyphenyl)prop-2-enal
Descripción general
Descripción
The compound with the identifier “3-(2,4-dimethoxyphenyl)prop-2-enal” is a chemical entity listed in the PubChem database It is a unique molecule with specific properties and applications in various scientific fields
Análisis De Reacciones Químicas
3-(2,4-dimethoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted products .
Aplicaciones Científicas De Investigación
3-(2,4-dimethoxyphenyl)prop-2-enal has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes. In industry, it can be utilized in the production of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of 3-(2,4-dimethoxyphenyl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Detailed studies on the mechanism of action can provide insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
3-(2,4-dimethoxyphenyl)prop-2-enal can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 share structural similarities and may exhibit comparable properties and applications. this compound may have distinct features that make it particularly useful in certain contexts .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(2,4-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h3-8H,1-2H3 |
Clave InChI |
NIXBWPAGYLGLIW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=CC=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline](/img/structure/B8303731.png)
![Tert-butyl 3-[(5-bromo-2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B8303732.png)
![2-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline](/img/structure/B8303743.png)

![6-(2,4-Dichlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B8303747.png)


![3-(cyclopentylamino)-2-(4-ethylphenyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B8303766.png)

